molecular formula C13H10N6O2S3 B2980820 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2097862-40-1

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2980820
CAS RN: 2097862-40-1
M. Wt: 378.44
InChI Key: HTVINOYXAVRXIS-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups including a thiophene, a 1,2,3-triazole, and a benzo[c][1,2,5]thiadiazole. These groups are often found in compounds with interesting electronic properties . The thiophene and triazole groups can act as electron donors, while the benzo[c][1,2,5]thiadiazole group can act as an electron acceptor .


Molecular Structure Analysis

The presence of the thiophene, triazole, and benzo[c][1,2,5]thiadiazole groups suggests that this compound could have interesting electronic properties. These groups can participate in conjugation, which can delocalize electrons over the molecule and lower the energy of the HOMO and LUMO, potentially giving the compound interesting optical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the electronic properties conferred by its functional groups. For example, it might exhibit fluorescence .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if it were used in an organic electronic device, it might participate in charge transfer reactions .

Future Directions

Compounds with structures similar to this one are of interest in the field of organic electronics, so future research might involve investigating the electronic properties of this compound and its potential uses in electronic devices .

properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O2S3/c20-24(21,12-3-1-2-11-13(12)17-23-16-11)14-6-9-7-19(18-15-9)10-4-5-22-8-10/h1-5,7-8,14H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVINOYXAVRXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

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